molecular formula C13H13BrN2O2 B13694041 5-Bromo-2-(2-oxo-3-piperidyl)isoindolin-1-one

5-Bromo-2-(2-oxo-3-piperidyl)isoindolin-1-one

Cat. No.: B13694041
M. Wt: 309.16 g/mol
InChI Key: MXZXFYUKMWHJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-oxo-3-piperidyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5th position and a piperidyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-oxo-3-piperidyl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the bromine and piperidyl groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving condensation reactions and catalytic processes is likely to be employed to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-oxo-3-piperidyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-oxo-3-piperidyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit β-amyloid protein aggregation, indicating a possible role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-oxo-3-piperidyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

5-bromo-2-(2-oxopiperidin-3-yl)-3H-isoindol-1-one

InChI

InChI=1S/C13H13BrN2O2/c14-9-3-4-10-8(6-9)7-16(13(10)18)11-2-1-5-15-12(11)17/h3-4,6,11H,1-2,5,7H2,(H,15,17)

InChI Key

MXZXFYUKMWHJNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N2CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.